

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with IM156

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Compound of Interest

Compound Name: *Lixumistat hydrochloride*

Cat. No.: *B12421133*

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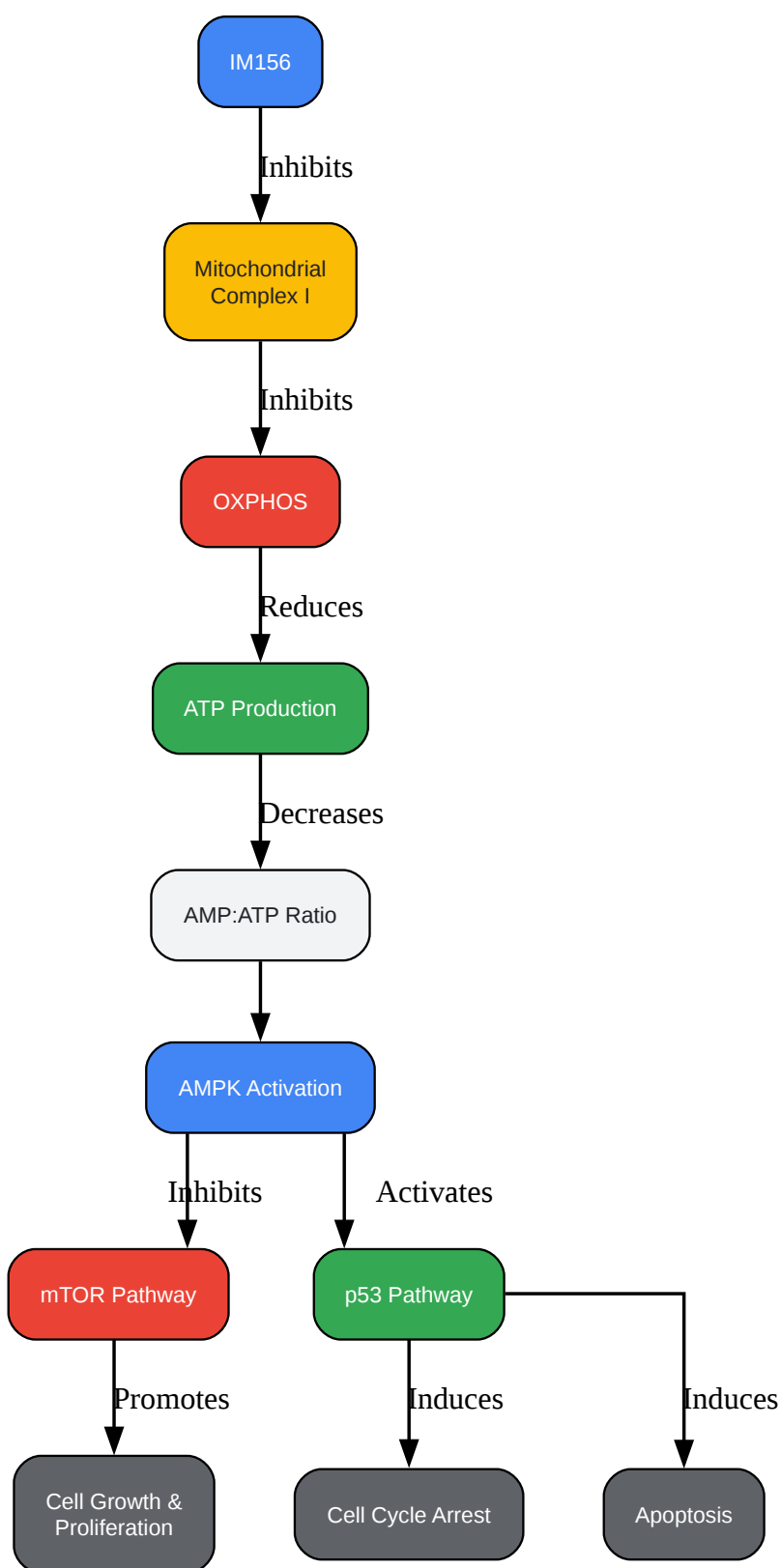
Introduction

IM156, also known as Lixumistat, is a novel and potent biguanide that acts as an inhibitor of mitochondrial protein complex I, leading to the suppression of oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] IM156 targets the metabolic vulnerability of cancer cells, particularly those that are drug-resistant and highly dependent on mitochondrial respiration.[1] Furthermore, IM156 has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] This document provides detailed protocols for analyzing the cellular effects of IM156 treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols cover the assessment of apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Mechanism of Action of IM156

IM156 exerts its anti-cancer effects primarily through the inhibition of OXPHOS, which leads to a reduction in ATP production and an increase in AMP levels. This shift in the AMP:ATP ratio

activates AMPK. Activated AMPK, in turn, can inhibit the mTOR pathway, a central regulator of cell growth and proliferation, and can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.



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Caption: Simplified signaling pathway of IM156. (Within 100 characters)

Data Presentation: Quantitative Analysis of IM156 Effects

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a hypothetical cancer cell line treated with increasing concentrations of IM156 for 48 hours.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining

IM156 Concentration (μM)	Live Cells (%) (Annexin V-/PI-)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)	95.2 \pm 2.1	2.5 \pm 0.8	2.3 \pm 0.5
1	85.6 \pm 3.5	8.9 \pm 1.2	5.5 \pm 0.9
5	60.3 \pm 4.2	25.1 \pm 2.5	14.6 \pm 1.8
10	35.8 \pm 5.1	40.7 \pm 3.1	23.5 \pm 2.2

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

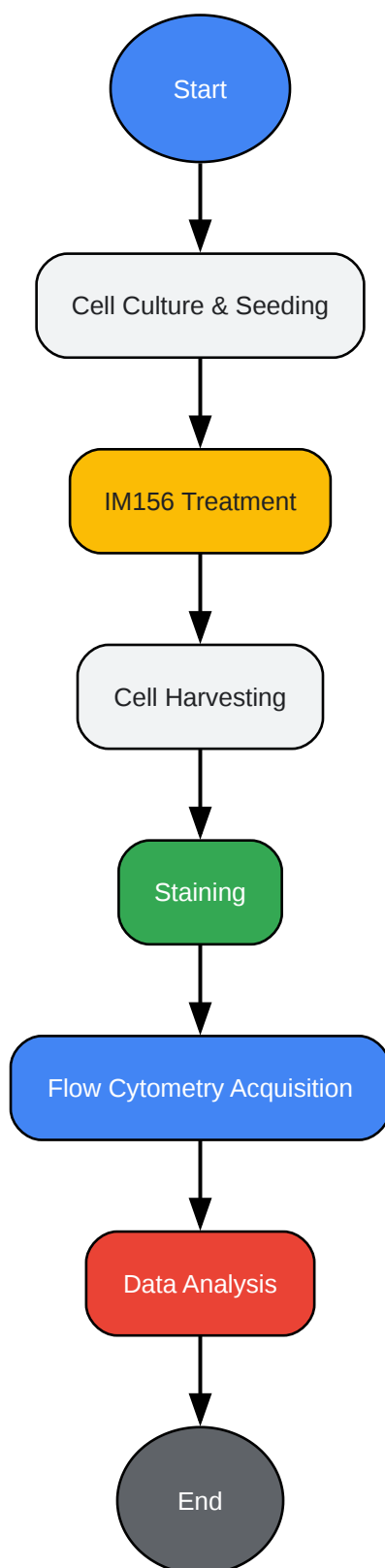
IM156 Concentration (μM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptotic) (%)
0 (Control)	55.4 \pm 2.8	28.1 \pm 1.9	16.5 \pm 1.5	1.8 \pm 0.4
1	65.2 \pm 3.1	20.5 \pm 2.2	14.3 \pm 1.3	4.1 \pm 0.7
5	75.8 \pm 3.9	12.3 \pm 1.8	11.9 \pm 1.1	10.5 \pm 1.2
10	60.1 \pm 4.5	8.7 \pm 1.5	9.2 \pm 0.9	22.0 \pm 2.1

Table 3: Mitochondrial Membrane Potential ($\Delta\Psi\text{m}$) Analysis using TMRM Staining

IM156 Concentration (μM)	Mean Fluorescence Intensity (MFI) of TMRM
0 (Control)	85,432 \pm 5,120
1	65,210 \pm 4,380
5	30,150 \pm 2,990
10	15,870 \pm 1,850

Experimental Protocols

General Workflow for Flow Cytometry Analysis



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Caption: General experimental workflow for flow cytometry. (Within 100 characters)

Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

- IM156 (Lixumistat)
- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Plate cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
 - Allow cells to adhere overnight.
 - Treat cells with the desired concentrations of IM156 (e.g., 0, 1, 5, 10 μ M) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
- Cell Harvesting:

- Carefully collect the culture medium, which may contain detached apoptotic cells.
- Wash the adherent cells with PBS.
- Detach the adherent cells using Trypsin-EDTA.
- Combine the detached cells with the collected culture medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
 - Acquire data for at least 10,000 events per sample.
 - Analyze the data to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- IM156 (Lixumistat)
- Cancer cell line of interest
- Complete cell culture medium
- PBS
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Follow the same procedure as in Protocol 1 for cell culture and treatment with IM156.
- Cell Harvesting and Fixation:
 - Harvest cells as described in Protocol 1.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 1 mL of ice-cold PBS.
 - While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cell pellet with PBS.
 - Resuspend the cell pellet in 500 µL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use a linear scale for the PI fluorescence channel.
 - Acquire data for at least 20,000 events per sample.
 - Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptotic cells.

Protocol 3: Analysis of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

- IM156 (Lixumistat)
- Cancer cell line of interest
- Complete cell culture medium
- PBS

- Trypsin-EDTA
- Tetramethylrhodamine, Methyl Ester (TMRM) or similar potentiometric dye
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Follow the same procedure as in Protocol 1 for cell culture and treatment with IM156.
- Staining:
 - During the last 30 minutes of the IM156 treatment, add TMRM to the culture medium at a final concentration of 100-200 nM.
 - Incubate at 37°C in the dark.
- Cell Harvesting:
 - Harvest the cells as described in Protocol 1.
 - Wash the cells once with pre-warmed PBS.
- Flow Cytometry Analysis:
 - Resuspend the cells in 500 μ L of PBS.
 - Analyze the samples immediately on a flow cytometer.
 - Measure the fluorescence intensity of TMRM. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
 - As a control for depolarization, a separate sample can be treated with a mitochondrial uncoupler like CCCP.

Disclaimer

The quantitative data presented in the tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used. It is recommended to optimize the protocols for your specific experimental setup.

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